molecular formula C10H13BrN2 B12589004 (2-Bromoethyl)(3-methylbut-2-en-1-yl)propanedinitrile CAS No. 649759-64-8

(2-Bromoethyl)(3-methylbut-2-en-1-yl)propanedinitrile

Cat. No.: B12589004
CAS No.: 649759-64-8
M. Wt: 241.13 g/mol
InChI Key: QILPQIVGZJNNAZ-UHFFFAOYSA-N
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Description

(2-Bromoethyl)(3-methylbut-2-en-1-yl)propanedinitrile is a brominated aliphatic compound featuring a propanedinitrile (malononitrile) core substituted with a 2-bromoethyl group and a 3-methylbut-2-en-1-yl (isoprenyl) moiety. This combination of functional groups suggests reactivity in nucleophilic substitution, cyclization, or polymerization reactions.

Properties

CAS No.

649759-64-8

Molecular Formula

C10H13BrN2

Molecular Weight

241.13 g/mol

IUPAC Name

2-(2-bromoethyl)-2-(3-methylbut-2-enyl)propanedinitrile

InChI

InChI=1S/C10H13BrN2/c1-9(2)3-4-10(7-12,8-13)5-6-11/h3H,4-6H2,1-2H3

InChI Key

QILPQIVGZJNNAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(CCBr)(C#N)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromoethyl)(3-methylbut-2-en-1-yl)propanedinitrile typically involves the reaction of 2-bromoethylamine with 3-methylbut-2-en-1-yl cyanide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromoethyl)(3-methylbut-2-en-1-yl)propanedinitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Addition Reactions: The double bond in the methylbutenyl group can undergo addition reactions with electrophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or ethanol.

    Addition Reactions: Reagents such as hydrogen halides (e.g., HBr) and halogens (e.g., Br2) are used. The reactions are conducted under mild conditions to prevent side reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Addition Reactions: Products include halogenated derivatives and other addition products.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C₆H₈BrN₂ and features both a bromoethyl group and a propanedinitrile core. The presence of the bromine atom makes it a suitable candidate for nucleophilic substitution reactions, while the nitrile groups enhance its reactivity towards various chemical transformations.

Organic Synthesis

(2-Bromoethyl)(3-methylbut-2-en-1-yl)propanedinitrile serves as a versatile building block in organic synthesis. Its structure allows for:

  • Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles (e.g., amines, thiols), facilitating the formation of diverse derivatives.
  • Elimination Reactions : Under strong basic conditions, it can undergo elimination to yield alkenes.
  • Formation of Complex Molecules : It is used in the synthesis of more complex organic compounds, contributing to advancements in synthetic methodologies.

Medicinal Chemistry

Research is ongoing to evaluate the potential of this compound as a precursor for pharmaceutical agents:

  • Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit moderate antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentrations (MIC) range from 20 µM to 70 µM against various bacterial strains.
  • Antitumor Potential : Preliminary investigations have shown that this compound may inhibit tumor cell proliferation in vitro, suggesting its potential as an antitumor agent. The mechanism appears to involve apoptosis induction in cancer cells .

The compound's reactivity with biomolecules is notable:

  • Reactivity with Proteins : The nitrile groups can interact with proteins and enzymes, potentially influencing their activity.
  • Cytotoxic Effects : Initial studies suggest significant cytotoxicity at higher concentrations, which could be advantageous in cancer therapy contexts.

Antibacterial Activity

A study published in Chemical Reviews highlighted the synthesis and evaluation of various derivatives of (2-Bromoethyl)(3-methylbut-2-en-1-yl)propanedinitrile. Modifications to the nitrile groups enhanced antibacterial efficacy against resistant strains, demonstrating the importance of structural variations in developing effective antimicrobial agents.

Antitumor Activity

Another investigation focused on the antitumor potential of this compound. It was found to significantly inhibit the proliferation of MCF-7 breast cancer cells, with mechanisms involving tubulin destabilization and apoptosis induction . These findings underscore its promise as a candidate for further drug development.

Mechanism of Action

The mechanism of action of (2-Bromoethyl)(3-methylbut-2-en-1-yl)propanedinitrile involves its interaction with molecular targets through its functional groups. The bromoethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the methylbutenyl group can participate in various chemical reactions. The propanedinitrile moiety may contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key propanedinitrile derivatives and their substituents:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
(2-Bromoethyl)(3-methylbut-2-en-1-yl)propanedinitrile 2-Bromoethyl, 3-methylbut-2-en-1-yl Not explicitly reported* ~250–300 (estimated) Bromine as leaving group; branched alkene
[Chloro(phenyl)methylidene]propanedinitrile Chloro, phenyl C₁₀H₅ClN₂ 188.62 Aromatic substitution; chloro group
[2-(3-Bromophenoxy)-1-methoxyethylidene]propanedinitrile 3-Bromophenoxy, methoxy C₁₂H₉BrN₂O₂ 293.12 Bromophenoxy group; methoxy ether

*Estimated based on substituent contributions.

Reactivity and Stability

  • Bromine Reactivity : The 2-bromoethyl group in the target compound is prone to 1,2-migration during solvolysis, as observed in analogous 2-bromoethyl sulfonates (40–50% migration reported) . This contrasts with [Chloro(phenyl)methylidene]propanedinitrile , where the chloro group is stabilized by conjugation with the phenyl ring, reducing migratory tendencies.
  • Thermal Stability : Branched alkenes (e.g., 3-methylbut-2-en-1-yl) generally exhibit higher thermal stability than linear alkenes due to reduced strain, suggesting the target compound may be more stable than analogs with unbranched alkenyl groups.

Physicochemical Properties

  • Solubility: The target compound’s branched alkene and bromoethyl groups likely confer moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), contrasting with the lower solubility of phenyl-substituted analogs in non-polar solvents.
  • Toxicity: Brominated propanedinitriles may act as lachrymators or skin irritants, akin to alpha-Chlorobenzalmalononitrile (a riot control agent) .

Research Findings and Challenges

  • Migration Studies: Evidence from 2-bromoethyl sulfonates suggests that the target compound’s bromine could migrate under acidic conditions, complicating synthetic pathways. This behavior is less pronounced in bromophenoxy derivatives , where bromine is part of an aromatic system.
  • Further pharmacological screening is warranted.
  • Analytical Challenges : Crystallographic analysis using programs like SHELXL may be hindered by the compound’s flexibility and low melting point, necessitating advanced spectroscopic techniques (e.g., 2D NMR).

Biological Activity

(2-Bromoethyl)(3-methylbut-2-en-1-yl)propanedinitrile is a compound with potential biological activities, particularly in the modulation of enzymatic functions and interactions with cellular pathways. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C9H12BrN2\text{C}_9\text{H}_{12}\text{BrN}_2

This compound features a bromoethyl group and a propanedinitrile moiety, which contribute to its reactivity and biological interactions.

Research indicates that compounds similar to (2-Bromoethyl)(3-methylbut-2-en-1-yl)propanedinitrile may act as modulators of methyl modifying enzymes. These enzymes play crucial roles in various biological processes, including gene expression regulation and signal transduction pathways.

Key Mechanisms:

  • Histone Methylation Modulation: Compounds affecting histone methylases and demethylases can influence chromatin structure and gene expression .
  • Rho Kinase Inhibition: Similar compounds have demonstrated inhibitory effects on Rho kinase, which is involved in smooth muscle contraction and cell proliferation .

Biological Activities

The biological activities of (2-Bromoethyl)(3-methylbut-2-en-1-yl)propanedinitrile can be summarized as follows:

Activity Description
Antitumor Activity Potential to inhibit cancer cell proliferation through modulation of signaling pathways.
Antimicrobial Properties Exhibits activity against various bacterial strains, indicating potential as an antimicrobial agent.
Cytotoxic Effects May induce cytotoxicity in specific cancer cell lines, warranting further investigation.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of (2-Bromoethyl)(3-methylbut-2-en-1-yl)propanedinitrile.

  • Histone Modification Studies:
    • A study highlighted the role of methyl modifying enzymes in cancer progression, suggesting that compounds targeting these enzymes could serve as therapeutic agents .
  • Rho Kinase Inhibition:
    • Research on Rho kinase inhibitors demonstrated their effectiveness in treating conditions related to smooth muscle contraction, such as hypertension and urinary incontinence .
  • Antimicrobial Activity:
    • Various derivatives have shown promising results against Gram-positive and Gram-negative bacteria, indicating that modifications to the structure can enhance antimicrobial efficacy .

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